molecular formula C9H14N2O B034562 1,3-Dimethyl-2-(2-furyl)imidazolidine CAS No. 104208-14-2

1,3-Dimethyl-2-(2-furyl)imidazolidine

Cat. No. B034562
M. Wt: 166.22 g/mol
InChI Key: WSKUHUXAHKFSKY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2-furyl)imidazolidine is an imidazolidine derivative . It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .


Synthesis Analysis

The synthesis of 1,3-Dimethyl-2-(2-furyl)imidazolidine can be achieved from Furfural and N,N’-Dimethyl-1,2-ethanediamine . A density functional theory study reported a reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone through the urea method with water serving as both solvent and catalyst .


Molecular Structure Analysis

The molecular formula of 1,3-Dimethyl-2-(2-furyl)imidazolidine is C9H14N2O . The molecular weight is 166.22 .


Chemical Reactions Analysis

The nucleophilic cyclization reaction is implemented by two ammonia removal steps . One –NH group of dimethylethylenediamine (DMEDA) first attacks the carbon atom of urea, eliminating one –NH3 group and forming an intermediate state .


Physical And Chemical Properties Analysis

1,3-Dimethyl-2-(2-furyl)imidazolidine has a boiling point of 100 °C at 12mmHg and a density of 1.02 .

Scientific Research Applications

  • Asymmetric Alkylative Esterification : Chiral 1,3-dimethyl-2-iminoimidazolidines, which are closely related to the compound , have been used in asymmetric alkylative esterification of benzoic acid, showing potential for new applications in organic synthesis (Isobe, Fukuda, & Ishikawa, 1998).

  • Aminomethylation Reactions : Aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine, a process related to the synthesis of imidazolidine derivatives, has been studied, indicating potential in organic chemistry and drug development (Saldabol, Zeligman, & Giller, 1971).

  • Thiono Derivative Oxidation : Studies on the oxidation of thiono derivatives of imidazoles, which are structurally similar, have provided insights into their behavior in oxidation reactions, relevant for chemical synthesis (Karkhanis & Field, 1985).

  • Synthesis and Solubility of Polyimides : Polyimides derived from imidazolidine derivatives show excellent solubility in polar solvents and have high glass transition temperatures, making them of interest in materials science (Seçkin, Çetinkaya, Köytepe, & Yiǧit, 2003).

  • Corrosion Inhibition : Imidazoline, a compound related to 1,3-Dimethyl-2-(2-furyl)imidazolidine, acts as an efficient corrosion inhibitor for carbon steel in acid media, which is significant for industrial applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

  • Synthesis of Imidazolidinones : Research has been conducted on novel methods for synthesizing imidazolidin-2-ones, providing new approaches for chemical synthesis (Kravchenko et al., 2008).

  • Microbiological Applications : Some imidazolidine derivatives have been evaluated for their microbiological properties, suggesting potential applications in medical and pharmaceutical research (Khan, Husain, Sharma, & Rashid, 2012).

Safety And Hazards

1,3-Dimethyl-2-(2-furyl)imidazolidine is classified under GHS07 for safety. The hazard statements include H319-H315 . Precautionary statements include P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P .

properties

IUPAC Name

2-(furan-2-yl)-1,3-dimethylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUHUXAHKFSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542992
Record name 2-(Furan-2-yl)-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-(2-furyl)imidazolidine

CAS RN

104208-14-2
Record name 2-(2-Furanyl)-1,3-dimethylimidazolidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Furan-2-yl)-1,3-dimethylimidazolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2-(2-furyl)imidazolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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